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molecular formula C9H9N3O2S2 B8753416 3-(4-(Methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine

3-(4-(Methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B8753416
M. Wt: 255.3 g/mol
InChI Key: MFNALFNBHPJFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324396B2

Procedure details

To a solution of tert-butyl 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate (1.57 g, 4.42 mmol) in DCM (20 mL) was added anisol (0.50 mL) and TFA (10 mL). The reaction mixture was stirred at room temperature for 6 h and concentrated. The solid was suspended in saturated NaHCO3 (˜200 mL) and stirred for 30 min. The solid was collected by filtration, washed with water (˜500 mL) followed by hexanes (˜50 mL), and dried under high vacuum to give 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-amine.
Name
tert-butyl 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:15]=[C:14]([NH:16]C(=O)OC(C)(C)C)[S:13][N:12]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].C1(OC)C=CC=CC=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[N:15]=[C:14]([NH2:16])[S:13][N:12]=2)=[CH:9][CH:10]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
tert-butyl 3-(4-(methylsulfonyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate
Quantity
1.57 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=NSC(=N1)NC(OC(C)(C)C)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (˜500 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=NSC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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